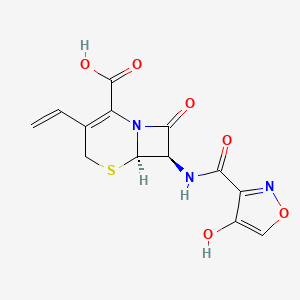

(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(6R,7R)-3-ethenyl-7-[(4-hydroxy-1,2-oxazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6S/c1-2-5-4-23-12-8(11(19)16(12)9(5)13(20)21)14-10(18)7-6(17)3-22-15-7/h2-3,8,12,17H,1,4H2,(H,14,18)(H,20,21)/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZFCJHOKSKSPM-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159492 | |

| Record name | 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356842-10-8 | |

| Record name | Cefdinir impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356842108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-HYDROXYISOXAZOLE-3-CARBOXAMIDO)-8-OXO-3-VINYL-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0788M5CZWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Cefdinir impurity F, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

The compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis eventually leads to cell lysis, which results in the death of bacteria that are susceptible to this drug .

Biochemical Pathways

The primary biochemical pathway affected by Cefdinir impurity F is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, the compound prevents the formation of a complete and functional bacterial cell wall . This interference with the cell wall synthesis pathway leads to bacterial cell lysis and death .

Pharmacokinetics

The mean plasma elimination half-life of the compound is approximately 1.7 (±0.6) hours . The compound displays linear pharmacokinetics over the 200–400mg dose range, but exhibits nonlinear pharmacokinetics at a higher dose (600mg) . Decreases in its elimination rate, apparent oral clearance (cl/f), and renal clearance have been observed in individuals with impaired renal function .

Result of Action

The primary molecular effect of Cefdinir impurity F’s action is the inhibition of cell wall synthesis in bacteria, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of Cefdinir impurity F can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption. Additionally, the presence of other substances in the environment, such as food or other drugs, can impact the compound’s bioavailability and effectiveness. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the bacterial strain it is targeting, including the strain’s susceptibility to cephalosporins and its potential production of beta-lactamase enzymes .

Biologische Aktivität

The compound (6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, commonly referred to as a Cefdinir isoxazole analogue, is a derivative of the cephalosporin class of antibiotics. Its unique structural features suggest potential biological activities, particularly in antimicrobial applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3O6S |

| Molecular Weight | 337.31 g/mol |

| CAS Number | 1356842-10-8 |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol |

| Appearance | Light Yellow to Pale Brown Solid |

| Storage Conditions | -20°C under inert atmosphere |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is characteristic of beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Biological Activity

Recent studies have focused on the compound's efficacy against various bacterial strains, particularly those resistant to traditional antibiotics. The following findings summarize its biological activity:

-

Antimicrobial Efficacy :

- The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- It also shows moderate effectiveness against certain Gram-negative bacteria, although resistance patterns are emerging.

- Binding Affinity :

- Therapeutic Index :

Study 1: Efficacy Against Resistant Strains

A recent clinical study assessed the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited MRSA growth at concentrations lower than those required for other beta-lactams, highlighting its potential as a treatment option for resistant infections.

Study 2: Pharmacokinetic Profile

In vitro pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use. Further investigations into its metabolism showed minimal hepatic transformation, suggesting a lower risk of drug-drug interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Position 3 Substituents : The vinyl group in the target compound and cefixime may improve pharmacokinetic properties, such as oral absorption, compared to methyl or acetoxymethyl groups .

- Position 7 Side Chains: The 4-hydroxyisoxazole group in the target compound is structurally distinct from aminothiazolyl (cefixime, cefdinir) or thienylureido (SQ 14,359) side chains. This moiety may confer unique resistance to extended-spectrum β-lactamases (ESBLs) .

Antibacterial Activity and Resistance

- Target Compound : The 4-hydroxyisoxazole side chain likely enhances stability against hydrolysis by β-lactamases, similar to third-generation cephalosporins like ceftazidime .

- Cefixime and Cefdinir: These exhibit potent activity against Haemophilus influenzae and Neisseria gonorrhoeae but weaker Gram-positive coverage compared to earlier generations .

- SQ 14,359 : Demonstrates efficacy against β-lactamase-producing Staphylococcus aureus and Enterobacteriaceae, suggesting the thienylureido group contributes to enzyme inhibition .

Vorbereitungsmethoden

Oximation of Benzaldehyde Derivatives

Benzaldehyde derivatives undergo oximation with hydroxylamine under alkaline conditions (NaOH, 70°C) to yield oximes. For example, 2,6-dichlorobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol to form the corresponding oxime in 94.5% yield.

Table 1: Oximation Reaction Optimization

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 2,6-Dichlorobenzaldehyde | NaOH, 70°C, 24 h | 94.5 |

| 2-Chloro-6-cyanobenzaldehyde | NaOH, 70°C, 12 h | 92.3 |

Halogenation with Succinyl Halides

The oxime intermediate is halogenated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dimethylacetamide (DMA) at 45°C. This step achieves near-quantitative yields (95–99%).

Table 2: Halogenation Efficiency

| Oxime Substrate | Halogenating Agent | Yield (%) |

|---|---|---|

| 2,6-Dichlorobenzaldehyde oxime | NCS | 95.0 |

| 2-Nitrobenzaldehyde oxime | NBS | 98.9 |

Ring Closure to Isoxazole

The halogenated intermediate undergoes cyclization with acyl esters (e.g., ethyl propionylacetate) in ethanol under triethylamine catalysis. This step produces the isoxazole ring with yields up to 85% and purity ≥99%.

Key Reaction Parameters :

-

Solvent : Absolute ethanol preferred for solubility and crystallization.

-

Base : Triethylamine (2 eq) ensures deprotonation without overalkylation.

-

Temperature : Room temperature (20–25°C) minimizes side reactions.

Metal-Free Radical Nitrile Oxidation Cycloaddition

A 2024 PMC study describes a radical-based approach to synthesize isoxazole-fused polycycles, applicable to the target compound’s side chain.

Reaction Mechanism

tert-Butyl nitrite (TBN) initiates a radical cascade:

-

C(sp³)–H Activation : TBN abstracts a hydrogen atom from the nitrile-bearing methyl group, generating a radical.

-

Nitrile Oxidation : The radical intermediate undergoes oxidation to form a carbonyl group.

-

Cycloaddition : Intramolecular [3+2] cycloaddition between the nitrile oxide and alkene/alkyne forms the isoxazole ring.

Table 3: Substrate Scope for Radical Cycloaddition

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-(2-(Prop-2-yn-1-yloxy)phenyl)ethan-1-one | 6-Membered oxacycle | 82 |

| 4-Methoxy-substituted | 7-Membered oxacycle | 75 |

| 5-Bromo-substituted | 8-Membered oxacycle | 83 |

Advantages Over Traditional Methods

-

No Metal Catalysts : Eliminates contamination risks in pharmaceutical synthesis.

-

Broad Substrate Tolerance : Accommodates electron-withdrawing (halogens, nitro) and electron-donating (methoxy) groups.

-

Scalability : Reactions performed at ambient temperature with simple workup.

Semi-Synthetic Derivatization from Cefdinir

The target compound is identified as a Cefdinir impurity, suggesting a semi-synthetic route from the parent antibiotic.

Hydrolysis and Functionalization

-

β-Lactam Ring Preservation : Cefdinir’s β-lactam core is retained under mild acidic conditions (pH 4–5).

-

Side Chain Modification : The 4-hydroxyisoxazole group is introduced via carboxamide coupling using EDC/HOBt activation.

Critical Considerations :

-

Reaction Solubility : Methanol/ethyl acetate mixtures (1:1) optimize solubility without β-lactam degradation.

-

Purification : Amberlite XAD-16 resin removes byproducts while preserving stereochemistry.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Limitations

Q & A

Basic: What are the critical steps in synthesizing this cephalosporin derivative?

Methodological Answer:

The synthesis involves sequential functionalization of the β-lactam core. Key steps include:

- Amide coupling : Use coupling agents like EDC or DCC to attach the 4-hydroxyisoxazole-3-carboxamido group to the 7-amino position of the cephem nucleus .

- Protection strategies : Protect reactive hydroxyl/amine groups with trityl or benzhydryl groups to prevent side reactions during cyclization .

- Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to form the bicyclo[4.2.0] system, often requiring catalytic agents .

- Deprotection and purification : Remove protecting groups under mild acidic conditions and isolate the product via solvent extraction (e.g., DCM/diethyl ether) .

Reference Yield : Pyridine/trichlorophosphate-mediated substitution achieves 96% yield in intermediate steps .

Advanced: How can contradictory spectral data (e.g., NMR) during structural elucidation be resolved?

Methodological Answer:

- Stereochemical analysis : Use 2D NMR (COSY, NOESY) to resolve ambiguities in (6R,7R) stereochemistry, particularly for vinyl or hydroxyisoxazole substituents .

- Comparative spectroscopy : Cross-validate IR and MS data with literature values for related cephalosporins (e.g., cefixime or cephradine derivatives) .

- X-ray crystallography : If crystalline, determine absolute configuration via single-crystal diffraction, though this may require heavy-atom derivatives .

Note : Discrepancies in splitting patterns may arise from dynamic effects (e.g., keto-enol tautomerism in the hydroxyisoxazole group) .

Basic: Which analytical techniques are essential for confirming purity and identity?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity. Derivatization with 2-thiophenecarboxaldehyde improves sensitivity for trace impurities .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects hydrolyzed byproducts (e.g., β-lactam ring opening) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies functional groups (e.g., vinyl protons at δ 5.2–6.0 ppm) .

Advanced: How can reaction conditions be optimized to enhance synthesis yield?

Methodological Answer:

- Temperature control : Conduct coupling reactions at 0–4°C to minimize epimerization at the 7-position .

- Catalyst screening : Test alternatives to EDC/DCC, such as HOBt or HOAt, to improve coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces hydrolytic side reactions .

- Protecting group selection : Replace trityl with tert-butyldimethylsilyl (TBS) groups for easier deprotection under milder conditions .

Case Study : Pyridine/trichlorophosphate achieves 96% yield in a substitution step .

Advanced: What strategies are effective for impurity profiling and identification?

Methodological Answer:

- LC-MS/MS : Detect dimeric impurities (e.g., β-lactam ring–opened dimers) using exact mass matching and fragmentation patterns .

- Isolation via preparative HPLC : Collect impurities and characterize them using ¹H NMR and IR. Compare retention times with synthetic standards .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile sites (e.g., vinyl group oxidation) .

Example : A dimer impurity in industrial samples was identified as a β-lactam–thiazole cross-linked structure .

Basic: What safety precautions are critical during laboratory handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., trichlorophosphate) to prevent respiratory irritation (H335) .

- Waste disposal : Neutralize acidic/basic waste before disposal to avoid uncontrolled reactions .

Advanced: How can the compound’s stability under varying pH conditions be systematically evaluated?

Methodological Answer:

- pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Calculate rate constants (k) to identify pH-sensitive regions (e.g., β-lactam hydrolysis at pH < 3) .

- Arrhenius analysis : Study temperature-dependent degradation (25–60°C) to predict shelf-life under storage conditions .

- Excipient compatibility : Test stability with common formulation excipients (e.g., lactose, magnesium stearate) to guide dosage form development .

Advanced: What mechanistic approaches elucidate the compound’s antimicrobial activity?

Methodological Answer:

- MIC assays : Determine minimum inhibitory concentrations against Gram-positive/-negative panels. Compare with cephalosporin analogs to establish structure-activity relationships .

- Penicillin-binding protein (PBP) affinity : Use radiolabeled assays or surface plasmon resonance (SPR) to measure binding to PBPs (e.g., PBP3 in E. coli) .

- Molecular docking : Model interactions with active sites of β-lactamases (e.g., TEM-1) to predict resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.